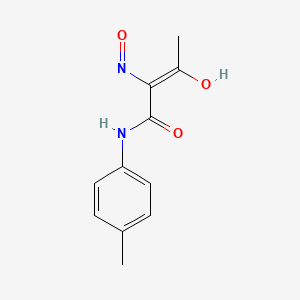
2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyimino-3-oxo-butanoic acid with P-toluidine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography or distillation may be employed .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The P-tolyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group yields a nitro derivative, while reduction of the oxo group yields a hydroxyl derivative .
Scientific Research Applications
2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide can be compared with other similar compounds, such as:
2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide: This compound has a similar structure but with a methyl group instead of a P-tolyl group.
2-Hydroxyimino-3-oxo-N-P-ethyl-butyramide: This compound has an ethyl group instead of a P-tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(4-methylphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-5-9(6-4-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ |
InChI Key |
GVTYDEPJBUDEIL-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















